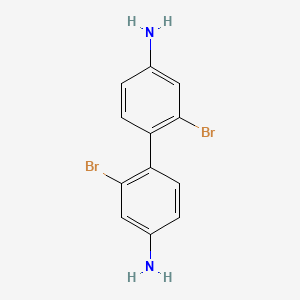

4,4'-Diamino-2,2'-dibromobiphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4’-Diamino-2,2’-dibromobiphenyl is an organic compound with the molecular formula C₁₂H₁₀Br₂N₂ It is a derivative of biphenyl, where two bromine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-Diamino-2,2’-dibromobiphenyl can be synthesized through a multi-step process involving the reduction, bromination, and amination of biphenyl derivatives. One common method involves the reduction of 4,4’-dinitrobiphenyl to 4,4’-diaminobiphenyl, followed by bromination at the 2,2’ positions using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of 4,4’-Diamino-2,2’-dibromobiphenyl typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include the use of catalysts and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Diamino-2,2’-dibromobiphenyl undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The bromine atoms can be reduced to form hydrogenated biphenyl derivatives.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or alkyl halides for alkyl substitution.

Major Products Formed

Oxidation: 4,4’-Dinitro-2,2’-dibromobiphenyl.

Reduction: 4,4’-Diamino-2,2’-dihydrobiphenyl.

Substitution: 4,4’-Diamino-2,2’-dihydroxybiphenyl or 4,4’-Diamino-2,2’-dialkylbiphenyl.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

4,4'-Diamino-2,2'-dibromobiphenyl is primarily used as a precursor in the synthesis of more complex organic molecules and polymers. Its amino groups allow for various chemical reactions, including:

- Oxidation : Leading to compounds like 4,4’-dinitro-2,2’-dibromobiphenyl.

- Reduction : Producing 4,4’-diamino-2,2’-dihydrobiphenyl.

- Substitution Reactions : Yielding derivatives such as 4,4’-diamino-2,2’-dihydroxybiphenyl or 4,4’-diamino-2,2’-dialkylbiphenyl.

Biological Research

Potential Therapeutic Properties

Research indicates that this compound exhibits promising biological activities. It has been studied for potential applications in:

- Anticancer Therapy : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Micrococcus luteus

- Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing colorants used in textiles and coatings.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Involved in oxidation and reduction reactions |

| Biological Research | Anticancer and antimicrobial studies | Shows selective activity against bacteria |

| Industrial Uses | Production of dyes and pigments | Key intermediate in colorant synthesis |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated significant activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents. The study utilized standard microbiological techniques to evaluate the compound's efficacy and concluded that further exploration into its mechanism of action is warranted .

Case Study 2: Synthesis of Functional Materials

In another research project focused on material science, researchers employed this compound as a precursor for synthesizing functional materials with enhanced properties. The study demonstrated that derivatives obtained from this compound exhibited improved electrical conductivity and thermal stability compared to traditional materials. This finding opens avenues for developing advanced materials for electronic applications.

Wirkmechanismus

The mechanism of action of 4,4’-Diamino-2,2’-dibromobiphenyl involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4’-Dibromo-2,2’-dinitrobiphenyl

- 4,4’-Dihydroxy-2,2’-dibromobiphenyl

- 4,4’-Diamino-2,2’-dihydroxybiphenyl

Uniqueness

4,4’-Diamino-2,2’-dibromobiphenyl is unique due to the presence of both amino and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives .

Biologische Aktivität

4,4'-Diamino-2,2'-dibromobiphenyl (DDBB) is a biphenyl derivative characterized by the presence of two amino groups and two bromine atoms. This unique structure imparts significant chemical reactivity and biological activity, making it a compound of interest in various scientific fields, including medicinal chemistry and toxicology. This article reviews the biological activities associated with DDBB, synthesizing data from diverse research sources.

DDBB can be synthesized through several methods, primarily involving the reduction of 4,4'-dinitrobiphenyl followed by bromination. The typical synthesis pathway includes:

- Reduction : Converting 4,4'-dinitrobiphenyl to 4,4'-diaminobiphenyl using reducing agents such as iron or zinc.

- Bromination : Introducing bromine at the 2,2' positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Anticancer Properties

Research has indicated that DDBB exhibits potential anticancer activity . A study demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the interaction of amino groups with cellular targets, disrupting normal cellular functions and promoting apoptosis .

Antimicrobial Effects

DDBB has also been explored for its antimicrobial properties . Preliminary findings suggest that it can inhibit the growth of certain bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Endocrine Disruption

The compound's bromine substituents raise concerns regarding endocrine disruption . Similar dibrominated compounds have been shown to mimic or block estrogen activity, leading to potential reproductive toxicity in wildlife and humans. This effect is attributed to their structural similarity to natural hormones .

The biological activity of DDBB can be attributed to several mechanisms:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with biological macromolecules, influencing protein structure and function.

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions, which may enhance binding affinity to specific biological targets .

- Reactive Metabolites : DDBB may undergo metabolic transformations that produce reactive intermediates capable of interacting with DNA or proteins, leading to cytotoxic effects .

Case Study 1: Anticancer Activity

A study evaluated the effects of DDBB on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Mechanistic studies suggested that DDBB induces apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that DDBB exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Comparative Analysis

To understand how DDBB compares with similar compounds, a summary table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups, two bromines | Anticancer, antimicrobial |

| 4,4'-Dinitrobiphenyl | Two nitro groups | Moderate cytotoxicity |

| 4-Bromoaniline | One amino group, one bromine | Limited anticancer activity |

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 4,4'-diamino-2,2'-dibromobiphenyl, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, halogenated biphenyl precursors (e.g., 4,4'-dibromobiphenyl) can undergo amination using ammonia or amines under catalytic conditions. Purification typically involves recrystallization in polar solvents (e.g., methanol or ethanol) under reflux to remove unreacted precursors and byproducts . For high-purity yields (>98%), column chromatography with silica gel or preparative HPLC is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR confirm the positions of amino and bromine groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies N–H stretching (3200–3400 cm−1) and C–Br vibrations (500–600 cm−1).

- X-Ray Crystallography : Resolves crystal packing and bond angles. Software like SHELXL refines structural parameters using diffraction data .

Q. What are the key storage conditions to maintain stability?

Eigenschaften

IUPAC Name |

4-(4-amino-2-bromophenyl)-3-bromoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBGOWIFSRZWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C2=C(C=C(C=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.